molecular formula C25H25N3O3S2 B2944034 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886929-71-1

4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2944034
CAS RN: 886929-71-1
M. Wt: 479.61
InChI Key: QIJRNXCOIFAOQY-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide, commonly known as BZB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZB is a sulfonamide derivative and belongs to the class of benzamide compounds.

Scientific Research Applications

Microwave-Assisted Synthesis and Inhibition Effects

Microwave-assisted synthesis techniques have been applied to generate novel conjugates that show inhibition effects on human carbonic anhydrase isoforms. For instance, 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, synthesized under microwave irradiation, demonstrated inhibition of carbonic anhydrases (CA), particularly cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV in low micromolar and nanomolar ranges. This technique elucidates the structure-activity relationships (SAR) for inhibiting these isoforms, suggesting potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, presenting a new class of selective class III agents. These compounds exhibit potency in vitro Purkinje fiber assays, suggesting their potential as therapeutic agents for arrhythmias. This research indicates the viability of specific molecular moieties as replacements in benzamide series to produce class III electrophysiological activity, highlighting the importance of molecular modifications in developing new therapeutic compounds (Morgan et al., 1990).

Antimicrobial and Anticancer Properties

Synthesis efforts have also led to benzamide derivatives with promising antimicrobial and anticancer activities. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from modifications of non-steroidal anti-inflammatory drugs, have shown significant biological applications, including inhibition of human recombinant alkaline phosphatases and recombinant human ecto-5′-nucleotidases. These findings support the potential for benzamide derivatives in medicinal chemistry, targeting nucleotide protein interactions and offering pathways for novel therapeutic development (Saeed et al., 2015).

Corrosion Inhibition

Research into benzothiazole derivatives has demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies not only contribute to the understanding of corrosion mechanisms but also provide valuable insights into the design of more effective corrosion inhibitors, showcasing the versatility of benzothiazole-based compounds in industrial applications (Hu et al., 2016).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-14-17(2)18(3)15-23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRNXCOIFAOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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